5-fluoro-2,3-dihydro-1H-quinolin-4-one

Description

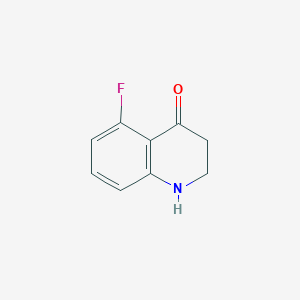

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFOZDHLEGOSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques for Dihydroquinolinones

The elucidation of the structure of 5-fluoro-2,3-dihydro-1H-quinolin-4-one relies on the application of several advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: Proton NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons in this compound. The spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydroquinolinone core. The fluorine atom at the 5-position would influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

Expected ¹H-NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 6.5 - 8.0 | m (multiplet) | - |

| NH | 4.0 - 5.0 | s (singlet) or br s (broad singlet) | - |

| CH₂ (position 2) | ~3.5 | t (triplet) | ~7-8 |

| CH₂ (position 3) | ~2.8 | t (triplet) | ~7-8 |

This is an illustrative table based on known chemical shifts for similar structures. Actual experimental values may vary.

¹³C-NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the quinolinone ring is expected to appear at a significantly downfield chemical shift. The presence of the electronegative fluorine atom would also cause a characteristic splitting of the signal for the carbon atom to which it is attached (C-5) and influence the chemical shifts of neighboring carbon atoms.

Expected ¹³C-NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (C-4) | 190 - 200 |

| Aromatic C-F (C-5) | 155 - 165 (doublet due to C-F coupling) |

| Aromatic C | 110 - 150 |

| CH₂ (C-2) | ~45 |

| CH₂ (C-3) | ~35 |

This is an illustrative table based on known chemical shifts for similar structures. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its molecular formula (C₉H₈FNO). The mass spectrum would also show characteristic fragmentation patterns that can provide further structural information.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]+• | 165.0581 (calculated for C₉H₈FNO) |

| Fragmentation Ions | Dependent on ionization method and energy |

This is an illustrative table. The exact mass is calculated based on the molecular formula. Fragmentation patterns would need to be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) group, and the C-F bond, as well as absorptions corresponding to the aromatic ring.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

This is an illustrative table based on typical IR absorption frequencies for these functional groups.

Computational and Theoretical Investigations of 5 Fluoro 2,3 Dihydro 1h Quinolin 4 One

Molecular Modeling and Simulation

Pharmacophore Modeling and Ligand-Based Drug Design

Ligand-based drug design (LBDD) is a crucial strategy in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. semanticscholar.orgnih.govslideshare.net This approach relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be constructed. This model defines the essential steric and electronic features required for a molecule to interact optimally with a specific biological target and trigger or block its response. slideshare.netnih.gov

A pharmacophore is not a real molecule but an abstract map of key chemical functionalities and their spatial arrangement. nih.gov These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (H) regions

Aromatic (AR) rings

Positive and Negative Ionizable centers (PI, NI) nih.gov

For quinoline-based compounds, pharmacophore modeling has been successfully applied to identify novel inhibitors for various targets. For instance, a study on quinoline (B57606) derivatives as VEGFR-2 tyrosine kinase inhibitors led to the development of a five-point pharmacophore model. This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR), which proved effective in identifying potent compounds. researchgate.net In another application, a pharmacophore model derived from the cofactor of Plasmodium falciparum 5-aminolevulinate synthase was used to screen databases for potential antimalarial agents. frontiersin.org This highlights the utility of pharmacophore models as 3D queries for virtual screening, enabling the rapid identification of diverse chemical scaffolds that possess the desired interaction features. ijper.org

| Pharmacophoric Feature | Description | Example Role in Quinoline Derivatives |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, pyridine nitrogen). | The ketone oxygen at position 4 and the nitrogen in the quinoline ring can act as HBAs, interacting with donor groups in the target protein. frontiersin.orgwikipedia.org |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., amine or hydroxyl groups). | Substituents such as an amine at the N-1 position can serve as HBDs, forming critical interactions within a receptor's active site. researchgate.netnih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., the fused benzene ring of the quinoline core). | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the target's binding pocket. researchgate.netwikipedia.org |

| Hydrophobic Group (H) | A nonpolar group that avoids water (e.g., alkyl or aryl substituents). | Contributes to binding affinity by fitting into hydrophobic pockets of the target protein. nih.govwikipedia.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to decipher how specific structural features of a molecule contribute to its biological activity, providing a roadmap for optimizing lead compounds into potent drug candidates. nih.govnih.gov

In Silico Prediction of Biological Activity through QSAR

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.govnih.gov These models are built using a "training set" of molecules with known activities and then validated to ensure their predictive power for new, untested compounds. nih.govresearchgate.net

For quinoline derivatives, 2D and 3D-QSAR approaches have been instrumental in predicting their biological effects. A notable study focused on developing 2D- and 3D-QSAR models for a large dataset of 349 quinoline derivatives with activity against the Plasmodium falciparum 3D7 strain. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the researchers generated highly predictive models. The statistical robustness of these models, indicated by high test set correlation coefficients (r²test) of 0.878 for CoMFA and 0.876 for CoMSIA, confirmed their ability to accurately forecast the antimalarial activity of novel quinoline compounds. nih.gov Such models provide invaluable insights by generating 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties could be modified to enhance activity. nih.gov

| Statistical Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates good internal predictability of the model. nih.gov |

| Non-cross-validated Correlation Coefficient | R² | > 0.6 | Measures the goodness of fit for the training set data. |

| Test Set Correlation Coefficient | r²test | 0.876 | Demonstrates the model's ability to predict the activity of an external set of compounds, indicating high predictive power. nih.gov |

| Standard Error of Prediction | SEP | Low Value | Represents the accuracy of the predictions made by the model. |

SAR Analysis of Substituted 5-Fluoro-2,3-dihydro-1H-quinolin-4-one Derivatives

SAR analysis involves systematically modifying a lead compound's structure and observing the resulting changes in biological activity. For the fluoroquinolone class of compounds, SAR is well-established. The fluorine atom, typically at the C-6 position, is known to be critical for broad-spectrum antibacterial activity and potency. nih.govasm.org While the title compound features fluorine at the C-5 position, the principle that halogen substitution significantly modulates activity remains paramount.

SAR studies on various quinolinone cores have yielded specific insights:

Position 1 (N-1): Substitution at this position is vital for activity. Small alkyl groups or substituted aryl groups can influence potency and pharmacokinetic properties. nih.gov

Position 2: In a QSAR study of antimalarial quinolines, a bulky substituent at position 2 was found to be favorable for inhibitory activity, suggesting the presence of a corresponding pocket in the target protein. nih.gov

Position 5: The presence of a fluorine atom at this position, as in the title compound, is expected to significantly alter the electronic properties of the aromatic ring, potentially influencing binding affinity and metabolic stability. chemrxiv.org Furthermore, computational models have shown that a hydrogen bond donor group near this position can enhance the inhibitory activity of quinoline derivatives against P. falciparum. nih.gov

Position 7: The nature of the substituent at this position greatly influences the spectrum of activity, potency, and pharmacokinetics. researchgate.net

These relationships are crucial for the rational design of new this compound derivatives, guiding chemists on which positions to modify to achieve desired biological outcomes.

Computational Prediction of Drug-Likeness and Metabolic Stability

In the early stages of drug discovery, it is essential to evaluate a compound's potential to become a successful drug. In silico tools are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as a compound's pharmacokinetic profile. nih.govdntb.gov.ua These predictions help to identify candidates with favorable drug-like properties and flag those likely to fail later in development due to poor ADME characteristics.

In Silico Prediction of ADME Properties

A primary screening tool for drug-likeness is Lipinski's Rule of Five. japsonline.com This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. japsonline.com Computational platforms like SwissADME can rapidly calculate these and other key descriptors, such as topological polar surface area (TPSA) and aqueous solubility, to provide a comprehensive drug-likeness assessment.

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | Complies with Lipinski's Rule; favorable for absorption. japsonline.com |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule; balanced solubility. |

| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule; good membrane permeability. japsonline.com |

| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule; good membrane permeability. japsonline.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts good oral bioavailability. |

| GI Absorption | High | Indicates the compound is likely to be well-absorbed from the gastrointestinal tract. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts whether the compound can cross into the central nervous system. |

| CYP450 Substrate/Inhibitor | e.g., CYP2D6 Inhibitor | Predicts potential for drug-drug interactions. |

| Metabolic Stability | Moderate to High | Fluorine at C-5 may block a site of metabolism, increasing the compound's half-life. chemrxiv.orgnih.gov |

Biological Activity and Mechanism of Action Research

Anti-proliferative and Anticancer Research Applications

The quest for novel anticancer agents has led to the extensive evaluation of quinoline (B57606) and fluoroquinolone scaffolds. Derivatives of 5-fluoro-2,3-dihydro-1H-quinolin-4-one have been a focal point of this research, demonstrating significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines.

Derivatives of the core compound have shown notable efficacy against a variety of cancer cell lines, including those from lung, leukemia, cervical, myeloma, and breast cancers. The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Studies have reported the cytotoxic effects of various fluorinated and quinoline-based compounds on these cell lines. For instance, fluorinated aminophenylhydrazines have demonstrated potent antitumor activity against the A549 lung cancer cell line, with one compound exhibiting an IC50 value as low as 0.64 μM nih.gov. Similarly, in studies involving the MCF-7 breast cancer cell line, certain quinoline derivatives have shown significant anti-proliferative impact mdpi.com. The combination of 5-fluorouracil (5-FU), a related fluorinated compound, with other agents has also been explored, with IC50 values for 5-FU in MCF-7 cells reported to be 1.3 µg/ml usa-journals.com. In cervical cancer cell lines, such as HeLa and SiHa, 5-FU has shown IC50 values of 5.96 ± 0.33 μM and 4.52 ± 0.30 μM, respectively mdpi.com. Research on the RPMI 8226 multiple myeloma cell line has also identified compounds with antiproliferative properties nih.gov.

The table below summarizes the reported anti-proliferative activities of various derivatives and related compounds against the specified cancer cell lines. It is important to note that the data pertains to derivatives and not the parent compound "this compound" itself, for which specific efficacy data is limited in the reviewed literature.

Anti-proliferative Activity of this compound Derivatives and Related Compounds

| Cancer Type | Cell Line | Compound Type | IC50 Value | Reference |

|---|---|---|---|---|

| Lung | A549 | Fluorinated Schiff base | 0.64 μM | nih.gov |

| Leukemia | K562 | Reduced Fluoroquinolone (4e) | 0.005 µM | |

| Cervical | HeLa | 5-Fluorouracil | 5.96 ± 0.33 μM | mdpi.com |

| SiHa | 5-Fluorouracil | 4.52 ± 0.30 μM | mdpi.com | |

| Myeloma | RPMI 8226 | Hib-ester derivative | 0.45 mg/mL (at 24h) | nih.gov |

| Breast Cancer | MCF-7 | 5-Fluorouracil | 1.3 µg/ml | usa-journals.com |

The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets and modulation of key signaling pathways crucial for cancer cell proliferation and survival.

EGFRK and VEGFR2 Inhibition: Several quinoline-based molecules have been investigated as inhibitors of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) nih.govmdpi.com. VEGFR2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis mdpi.com. By inhibiting VEGFR2, these compounds can disrupt the tumor's blood supply, thereby impeding its growth. Some derivatives have shown potent VEGFR2 inhibitory activity, with IC50 values in the nanomolar range nih.gov.

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers nih.govcellphysiolbiochem.com. Quinazoline derivatives, which share a similar heterocyclic core, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased phosphorylation of key downstream proteins like Akt and S6K nih.gov. This inhibition can ultimately trigger cell death.

Helicase and Topoisomerase Inhibition: While specific research on the inhibition of helicase mechanoenzymes by this compound is not extensively documented, the broader class of quinolones is well-known for its ability to inhibit topoisomerase enzymes nih.govresearchgate.net. These enzymes are vital for DNA replication and repair. By targeting bacterial DNA gyrase and topoisomerase IV, fluoroquinolones induce double-strand breaks in bacterial DNA, leading to cell death nih.gov. This mechanism of action is also being explored in the context of cancer therapy, as human topoisomerases are also critical for cancer cell proliferation.

The anti-proliferative effects of these compounds are often mediated through the induction of programmed cell death, known as apoptosis, and by interfering with the normal progression of the cell cycle.

Research has shown that derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can induce apoptosis in parasitic cells, a mechanism that involves internucleosomal DNA digestion nih.gov. In cancer cells, the induction of apoptosis is a key mechanism of action for many chemotherapeutic agents. Studies on fluorinated aminophenylhydrazines have demonstrated that their cytotoxic effects on A549 lung cancer cells are associated with the induction of apoptosis, as evidenced by chromatin condensation and the expression of cleaved caspase-3 nih.gov.

Furthermore, these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating. For instance, certain microtubule inhibitors with a dihydropyrazino[1,2-a]indoletrione structure, which has some structural similarities to the quinoline core, have been shown to arrest colorectal cancer cells at the G2/M phase of the cell cycle.

Antimicrobial and Antibacterial Research

In addition to their anticancer potential, derivatives of this compound, particularly those belonging to the fluoroquinolone class of antibiotics, have been extensively studied for their antimicrobial properties.

Fluoroquinolones exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their efficacy against common pathogens such as Escherichia coli and Klebsiella pneumoniae has been well-established mdpi.comresearchgate.net. The introduction of a fluorine atom at the C-6 position of the quinoline ring was a significant development that enhanced the antibacterial potency of these compounds mdpi.com.

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial activity of a compound. Studies have reported the MIC values of various fluoroquinolone derivatives against strains of E. coli and K. pneumoniae, demonstrating their ability to inhibit bacterial growth at low concentrations. For example, certain 5-fluorouracil derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria nih.gov.

Antimicrobial Activity of Fluoroquinolone Derivatives

| Bacterial Strain | Compound Type | Reported Activity | Reference |

|---|---|---|---|

| Escherichia coli | 5-Fluorouracil derivatives | Considerable activity | nih.gov |

| Klebsiella pneumoniae | Flavonoids (for comparison) | MICs of 32-64 µg/ml | researchgate.net |

| Escherichia coli | Quinoline-hydrazone derivative | Not effective (75–1000 ppm) | nih.gov |

The primary mechanism of action of fluoroquinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV nih.gov. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks. This disruption of DNA synthesis is ultimately lethal to the bacteria nih.gov. The specific targeting of bacterial topoisomerases, which are structurally distinct from their human counterparts, accounts for the selective toxicity of these antibiotics against bacteria. Molecular docking studies have been employed to understand the binding interactions between novel fluoroquinolone derivatives and the active site of bacterial topoisomerase II DNA gyrase nih.gov.

Antimalarial Research

Activity Against Plasmodium Species

No research data was found regarding the activity of this compound against any Plasmodium species.

Target Identification in Parasitic Pathways (e.g., Plasmodium falciparum cytochrome bc1 complex)

There is no available information on the specific molecular targets of this compound within parasitic pathways, including the Plasmodium falciparum cytochrome bc1 complex.

Enzyme Inhibition Studies

Inhibition of Transglutaminases (e.g., Transglutaminase 2 (TG2))

No studies have been published detailing the inhibitory effects of this compound on transglutaminases, including Transglutaminase 2.

Cyclooxygenase (COX) Enzyme Inhibition

There is no research available that investigates the potential for this compound to inhibit Cyclooxygenase (COX) enzymes.

Kinase Inhibition (e.g., PIKK Family Kinases, ATM Kinase)

The quinoline and quinolinone core structures are recognized as "privileged" scaffolds in medicinal chemistry, known for their ability to bind to the ATP-binding sites of protein kinases. imrpress.com Research into derivatives of this core has uncovered inhibitory activity against several kinases, including those in the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as the Ataxia-Telangiectasia Mutated (ATM) kinase. imrpress.comnih.gov

ATM kinase, a critical regulator of the DNA damage response, is a significant target in cancer therapy. researchgate.netnih.gov Studies on related compounds have shown that the imidazo[4,5-c]quinolin-2-one core can yield exceptionally potent and selective inhibitors of ATM. acs.org In the development of these inhibitors, researchers found that the incorporation of a fluorine atom at the 7-position of the core structure, while slightly diminishing the potency against ATM, served to improve the compound's aqueous solubility and reduce its metabolic turnover in rat hepatocyte incubations. acs.org

While direct studies on this compound are not extensively documented in this context, the evidence from analogous structures suggests that the fluoro-substituted quinolinone scaffold is a viable candidate for developing kinase inhibitors. Various derivatives of 3H-pyrazolo[4,3-f]quinoline have also been identified as potent inhibitors of kinases such as FLT3 and haspin. nih.govresearchgate.net

Table 1: Kinase Inhibitory Activity of Related Quinolone Derivatives

| Compound Scaffold | Target Kinase | Potency (IC₅₀) | Key Findings |

|---|---|---|---|

| Imidazo[4,5-c]quinolin-2-one | ATM | Not specified | Fluorine substitution improved solubility and metabolic stability. acs.org |

| 1H- researchgate.netnih.govnih.govtriazolo[4,5-c]quinoline | ATM | 1.0 nM (for derivative A011) | Identified a new series of potent ATM kinase inhibitors. researchgate.netnih.gov |

Neuroprotective Enzyme Targets (e.g., Acetylcholinesterase, Monoamine Oxidase B, COMT)

Derivatives of the 2,3-dihydro-1H-quinolin-4-one scaffold have been investigated for their potential to inhibit enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a key strategy in managing the symptoms of Alzheimer's disease. researchgate.net Research has explored diversely functionalized quinolinones and dihydroquinolinones as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net One study reported that while a series of designed quinolinones did not significantly inhibit monoamine oxidase, certain derivatives displayed promising inhibition of human recombinant AChE, with IC₅₀ values in the sub-micromolar range. researchgate.net For instance, compound QN8 was identified as a potent, selective, non-competitive inhibitor of human recombinant AChE with an IC₅₀ of 0.29 µM. researchgate.net Furthermore, studies on fluoroquinolone-based hybrids have also demonstrated their potential as cholinesterase inhibitors.

Monoamine Oxidase B (MAO-B): Monoamine oxidase B (MAO-B) is another crucial target, particularly for Parkinson's disease, as its inhibition can help preserve dopamine levels in the brain. nih.govcriver.com A study of 3,4-dihydro-2(1H)-quinolinone derivatives revealed them to be highly potent and selective MAO-B inhibitors, with many compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov Structure-activity relationship (SAR) analysis from this research indicated that substitution at the C7 position of the quinolinone ring resulted in significantly more potent MAO-B inhibition compared to substitution at the C6 position. nih.gov The most potent compound identified in this series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, had an IC₅₀ value of 2.9 nM for MAO-B, showing a 2750-fold selectivity over the MAO-A isoform. nih.gov

Catechol-O-Methyltransferase (COMT): There is currently a lack of specific research linking this compound or its close derivatives to the inhibition of Catechol-O-Methyltransferase (COMT). nih.govnih.gov

Table 2: Neuroprotective Enzyme Inhibition by Dihydroquinolinone Derivatives

| Compound Series | Target Enzyme | Potency (IC₅₀) | Key Findings |

|---|---|---|---|

| Dihydroquinolinones | hrAChE | 0.29 µM (for derivative QN8) | Identified potent and selective non-competitive AChE inhibitors. researchgate.net |

Receptor Binding Investigations

Thromboxane Prostanoid (TP) Receptor Antagonism

The thromboxane prostanoid (TP) receptor is activated by thromboxane A₂ (TXA₂), a potent mediator of platelet aggregation and vasoconstriction, making it a target for anti-thrombotic therapies. nih.govnih.gov A review of the scientific literature did not yield specific studies investigating the activity of this compound or related quinolinone structures as antagonists of the TP receptor. Research on TP receptor antagonism has predominantly focused on other classes of molecules, such as flavonoids and specific synthetic compounds designed for this purpose. nih.govmdpi.com

Metabolism Studies of Quinolinone Derivatives

In Vitro Metabolic Pathways

The in vitro metabolism of quinolinone derivatives is primarily investigated using liver microsomes, which are rich in drug-metabolizing enzymes. These studies provide essential insights into the initial biotransformation steps a compound is likely to undergo in the body.

Cytochrome P450 (CYP) Enzyme Mediated Metabolism in Liver Microsomes

The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, plays a central role in the phase I metabolism of a vast array of xenobiotics, including quinolinone derivatives. While direct metabolic studies on 5-fluoro-2,3-dihydro-1H-quinolin-4-one are not extensively documented in publicly available literature, the metabolism of the parent quinoline (B57606) scaffold is well-characterized and offers valuable predictive insights.

Research has shown that the metabolism of quinoline is principally mediated by CYP2A6 and CYP2E1 in human liver microsomes. These enzymes are responsible for oxidative transformations of the quinoline ring. For instance, CYP2A6 is primarily involved in the formation of quinoline-1-oxide, while CYP2E1 is the main enzyme responsible for the production of 3-hydroxyquinoline. Furthermore, the formation of quinoline-5,6-diol is thought to proceed through a quinoline-5,6-epoxide intermediate, a reaction also linked to CYP2A6 activity.

Based on these findings for the parent quinoline, it can be extrapolated that this compound would also be a substrate for CYP enzymes. The primary metabolic transformations would likely involve oxidation of the quinolinone structure.

Identification of Hydroxylated and Dealkylated Metabolites in Non-Human Systems

Studies on the metabolism of quinoline and its derivatives in non-human systems, such as rat liver microsomes, have identified several hydroxylated metabolites. For quinoline itself, metabolites such as 3-hydroxyquinoline and quinoline-5,6-diol have been observed.

For substituted quinolines, hydroxylation can occur on both the heterocyclic and carbocyclic rings, as well as on alkyl side chains if present. The specific position of hydroxylation is influenced by the directing effects of the existing substituents on the quinoline ring.

It is important to note that "this compound" does not possess any alkyl groups attached to the nitrogen atom or elsewhere on the core structure that could be readily removed through dealkylation. Therefore, dealkylation is not an anticipated metabolic pathway for this specific compound. The primary metabolic route is expected to be hydroxylation at various positions on the quinolinone ring system.

Influence of Substituents on Metabolic Patterns

The nature and position of substituents on the quinolinone ring play a crucial role in determining the metabolic fate of the compound. Substituents can influence the compound's affinity for different CYP isozymes, the rate of metabolism, and the regioselectivity of the metabolic reactions.

The presence of a fluorine atom at the 5-position of the 2,3-dihydro-1H-quinolin-4-one core is expected to have a significant impact on its metabolism. Fluorine is a highly electronegative atom and its introduction into a molecule can block potential sites of metabolism. The carbon-fluorine bond is very strong and generally resistant to enzymatic cleavage. Therefore, hydroxylation at the 5-position of "this compound" is highly unlikely.

The fluorine substituent can also electronically influence the reactivity of other positions on the aromatic ring, potentially directing metabolic attack to other sites. For example, the electron-withdrawing nature of fluorine could deactivate the aromatic ring towards oxidative metabolism or alter the preferred site of hydroxylation.

Below is a summary of expected metabolic characteristics based on the influence of the fluoro-substituent:

| Feature | Influence of 5-Fluoro Substituent |

| Metabolic Stability | Likely increased due to the blockage of a potential hydroxylation site. |

| Site of Metabolism | Metabolism is directed away from the 5-position. Hydroxylation may occur at other positions on the carbocyclic or heterocyclic ring. |

| CYP Enzyme Interaction | The electronic changes induced by the fluorine atom may alter the affinity for specific CYP isozymes compared to the non-fluorinated analog. |

Advanced Derivatization and Analogue Development

Structural Modifications for Enhanced Biological Activity

The introduction of additional halogen atoms onto the 5-fluoro-2,3-dihydro-1H-quinolin-4-one scaffold is a widely employed strategy to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The type and position of the halogen substituent can have a significant impact on the molecular conformation and crystal packing, which in turn can affect the compound's biological activity. nih.gov

For example, comparing derivatives with different halogens, such as fluorine and bromine, on a benzylidene ring attached to the core, revealed significant conformational changes. nih.gov This suggests that further halogenation of the this compound core or its aryl substituents could lead to analogues with altered binding affinities for their targets. The strategic placement of a bromine atom, for example, could introduce favorable interactions within a receptor's binding pocket or block metabolic pathways, thus enhancing potency and duration of action.

Table 1: Examples of Halogenated Dihydroquinolin-4(1H)-one Derivatives and Their Structural Features

Aryl substituents, in particular, have been extensively studied. The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be achieved through methods like the one-pot reaction of o-aminoacetophenones with aromatic aldehydes. organic-chemistry.org Research into 3,4-diaryl-1,2,3,4-tetrahydroquinolines has demonstrated potent anticancer activity, with lead compounds showing low micromolar inhibition of various cancer cell lines. mdpi.com These findings suggest that incorporating aryl groups into the this compound scaffold could yield potent anticancer agents. The electronic nature of the aryl substituent (electron-donating or electron-withdrawing) can significantly modulate the activity. nih.gov

While specific studies on alkyl-substituted this compound are limited, general SAR studies on quinazolinones (a related scaffold) indicate that modifications at various positions, including the introduction of alkyl chains, can significantly impact antibacterial activity. acs.orgresearchgate.net For instance, N-alkylation or substitution on appended rings can alter the molecule's interaction with bacterial targets. The length and branching of the alkyl chain can be optimized to improve cell permeability and target engagement.

Table 2: Biological Activity of Aryl-Substituted Dihydroquinoline Analogues

Fusing or linking additional heterocyclic rings to the this compound scaffold is an advanced strategy to create novel chemical entities with enhanced biological properties. Heterocycles such as triazoles, thiazoles, and pyrazoles can introduce new hydrogen bonding sites, improve metabolic stability, and provide new vectors for interacting with biological targets. For example, the synthesis of fused nih.govnih.govresearchgate.nettriazoloquinolines has been explored, creating polycyclic systems with unique pharmacological potential. researchgate.netjazanu.edu.sa The incorporation of a thiazole (B1198619) ring, as seen in the synthesis of thiazolo[5,4-f]quinazolines, has led to the development of potent kinase inhibitors. nih.gov

Bioisosteric replacement is another key concept in medicinal chemistry, where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity. nih.govpreprints.org The strategic use of fluorine itself is a form of bioisosteric replacement for hydrogen, but further replacements within the this compound structure can be beneficial. sci-hub.senih.gov For instance, the carbonyl group at the 4-position could be replaced by a thiocarbonyl or a sulfone group to alter the molecule's electronic distribution and hydrogen bonding capacity. Similarly, parts of the quinolinone ring could be replaced with other heterocycles to create novel scaffolds with retained or improved activity. The replacement of a carbon atom with a sulfur atom in related triazinoquinazoline systems has been shown to significantly alter their anti-inflammatory activity and affinity for targets like COX-1. nih.govpreprints.org

Table 3: Strategies for Heterocyclic Incorporation and Bioisosteric Replacement

Molecular hybridization involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with the potential for improved affinity, better selectivity, or a dual mechanism of action. This strategy has been effectively applied to the quinolinone scaffold to target various diseases, particularly cancer.

One prominent hybridization approach is the creation of quinolinone-chalcone hybrids. Chalcones are known for their diverse biological activities, including anticancer properties. nih.govresearchgate.netscielo.br By linking a chalcone (B49325) moiety to the quinolinone core, researchers have developed potent anticancer agents. For example, a series of quinoline-chalcone hybrids were designed and synthesized, with some compounds exhibiting potent cytotoxicity against cancer cell lines like A549 (lung carcinoma) and K-562 (chronic myelogenous leukemia) and showing inhibitory activity against PI3K kinase. nih.gov The linker connecting the two moieties and the substitution pattern on both the quinolinone and chalcone parts are crucial for optimizing activity.

Another successful hybridization strategy involves conjugating the fluoroquinolinone core with a 1,2,3-triazole ring. The triazole ring serves as a stable and versatile linker and can also contribute to the biological activity of the hybrid molecule. nih.govnih.govresearchgate.net This approach, often facilitated by "click chemistry," has been used to synthesize novel conjugates with potential antimicrobial and anticancer activities. For instance, 5-fluoro-1H-indole-2,3-dione-triazoles have been synthesized and shown to possess good drug-like properties and antimicrobial activity. researchgate.net This indicates that hybridizing the this compound core with a triazole-linked pharmacophore could be a fruitful avenue for developing new therapeutic agents.

Table 4: Examples of Molecular Hybrids Based on the Quinolinone Scaffold

Q & A

Basic: What are the standard synthetic routes for 5-fluoro-2,3-dihydro-1H-quinolin-4-one, and how is its structural integrity validated?

Methodological Answer:

The synthesis typically involves cyclization of fluorinated precursors or fluorination of preformed quinolinone scaffolds. For example, ionic liquid-catalyzed methods (e.g., using [bmim]BF₄) under controlled thermal conditions (150°C, 2.5 hours) can promote isomerization of 2′-aminochalcones to dihydroquinolin-4-one derivatives . Structural validation employs:

- X-ray crystallography to confirm the fused bicyclic system and fluorine substitution .

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify regiochemistry and fluorine integration (e.g., ¹⁹F NMR chemical shifts between -110 to -120 ppm for aromatic fluorides) .

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and purity .

Basic: How does the fluorine substituent influence the electronic properties and reactivity of the quinolinone core?

Methodological Answer:

The electronegative fluorine atom at position 5 induces:

- Electron withdrawal via σ- and π-effects, increasing the electrophilicity of adjacent carbons (e.g., C-6 and C-8), which can be exploited for nucleophilic substitution or cross-coupling reactions .

- Hydrogen-bonding modulation , altering solubility and crystal packing, as observed in X-ray structures showing C–H⋯F interactions .

- Redox potential shifts , measurable via cyclic voltammetry, which impact catalytic or photochemical applications .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against bacterial/fungal strains, with fluorinated quinolones often tested for DNA gyrase inhibition .

- Antimalarial screening : Plasmodium falciparum lactate dehydrogenase (PfLDH) inhibition assays, leveraging structural analogs of 4(1H)-quinolones .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Basic: What analytical techniques are critical for purity assessment and degradation analysis?

Methodological Answer:

- HPLC-PDA/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities; UV-Vis detects chromophores (λ ~250–300 nm) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for most dihydroquinolinones) .

- Forced degradation studies : Expose to acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines) to identify degradation products .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent oxidation/hydrolysis .

- Handling : Use explosion-proof equipment (due to flammability risks), PPE (nitrile gloves, lab coat), and fume hoods to avoid inhalation of fine powders .

- Disposal : Incinerate via licensed hazardous waste facilities to mitigate environmental toxicity .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

- Catalyst screening : Test ionic liquids (e.g., [bmim]PF₆ vs. [bmim]BF₄) or transition-metal catalysts (Pd/Cu) to enhance regioselectivity .

- Solvent optimization : Replace ethers with DMF or DMSO to improve solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 2.5 hours) while maintaining >90% yield .

Advanced: What computational tools predict the compound’s spectroscopic and thermodynamic properties?

Methodological Answer:

- *DFT calculations (B3LYP/6-31G)**: Simulate IR/Raman spectra (e.g., C=O stretch ~1680 cm⁻¹) and HOMO-LUMO gaps to correlate with reactivity .

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict NMR chemical shifts .

- Thermodynamic parameters : Calculate Gibbs free energy (ΔG) of degradation pathways using Gaussian or ORCA software .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-6/C-8 to boost antimalarial activity, as seen in ELQ-300 analogs .

- Ring saturation : Compare 2,3-dihydro vs. fully aromatic quinolinones to assess conformational flexibility’s impact on target binding .

- Fluorine scanning : Systematically replace H with F at positions 5, 7, and 8 to map electronic effects on PfATP4 inhibition .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical models (e.g., random-effects) to identify outliers .

- Experimental replication : Standardize assay conditions (e.g., pH, serum concentration) to isolate variables causing discrepancies .

- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism-of-action specificity .

Advanced: What methodologies characterize degradation pathways under accelerated stability conditions?

Methodological Answer:

- Stress testing : Expose to 40°C/75% RH (ICH Q1A) and monitor via LC-MS to identify hydrolytic (e.g., ring-opening) or oxidative (e.g., quinone formation) degradation .

- Isotope-labeling studies : Use ¹⁸O-H₂O or D₂O to trace hydrolysis mechanisms at the lactam carbonyl .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.